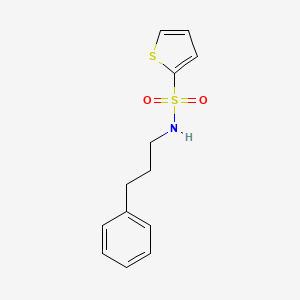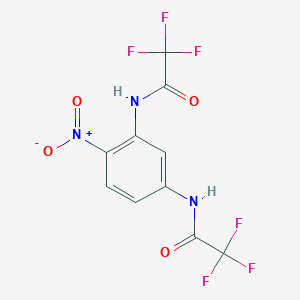
N,N'-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) is a synthetic organic compound characterized by the presence of nitrobenzene and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2,2,2-trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetamide groups can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is N,N’-(4-aminobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide).
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The trifluoroacetamide groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenoxybutanamide): Contains phenoxybutanamide groups instead of trifluoroacetamide groups.
N,N’-(ethane-1,2-diyl)bis(benzamides): Features ethane-1,2-diyl linkage and benzamide groups.
Uniqueness
N,N’-(4-nitrobenzene-1,3-diyl)bis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are desirable.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-nitro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3O4/c11-9(12,13)7(20)17-4-1-2-6(19(22)23)5(3-4)18-8(21)10(14,15)16/h1-3H,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFVJGWLVSGWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5056817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)
![6-(2-Nitrophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5056835.png)
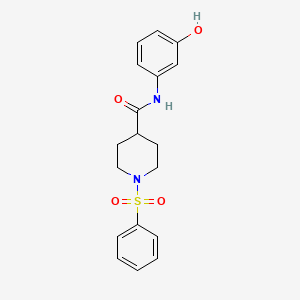
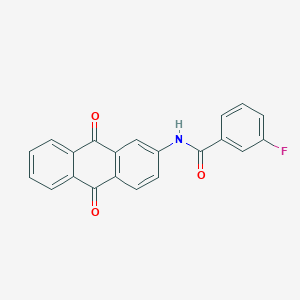
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5056848.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5056852.png)
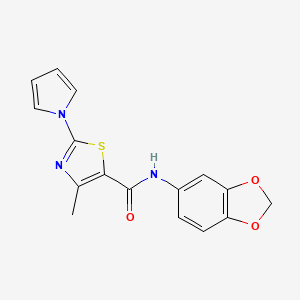
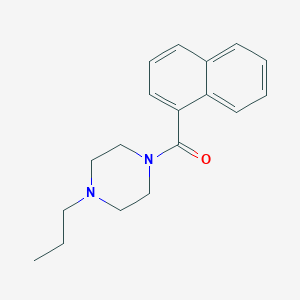
![1-(3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5056881.png)
![2-(3-chlorophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5056884.png)
![1-[(diphenylmethylene)amino]-2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B5056887.png)
